molecular formula C3H7ClF3NO B3028226 (2R)-2-Amino-3,3,3-trifluoropropan-1-OL hydrochloride CAS No. 172490-05-0

(2R)-2-Amino-3,3,3-trifluoropropan-1-OL hydrochloride

Cat. No. B3028226
M. Wt: 165.54
InChI Key: HIRRLLQTXSVEDV-HSHFZTNMSA-N
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Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, and conditions of the reaction .


Molecular Structure Analysis

Techniques such as X-ray crystallography , NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound.


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, and reactivity of the compound .

Scientific Research Applications

Unusual Non-oxidative Pummerer Rearrangement

A study conducted by Arnone et al. (1995) explored the Pummerer rearrangement of γ-trifluoro-β-amino sulfoxides, leading to the stereoselective synthesis of (2R)-2-amino-3,3,3-trifluoropropan-1-ol. This process follows an unusual pathway where the p-tolylthio group migrates to the nitrogen atom, avoiding the typical removal of the proton in α to the sulfinyl moiety (Arnone et al., 1995).

Efficient Synthesis via Dakin–West Reaction

Wei et al. (2008) developed an efficient, chromatography-free asymmetric synthesis of (R)-3-amino-1,1,1-trifluoropropan-2-ol for large-scale production of a cholesterol ester transfer protein (CETP) inhibitor. This synthesis features a modified Dakin–West reaction followed by an asymmetric hydrogenation or enzymatic reduction of the resulting ketone to the alcohol (Wei et al., 2008).

Stereoselective Generation of cis-2-lithio-3-CF3-oxirane

Shimizu et al. (2003) reported the stereoselective production of 2,3-disubstituted 2-lithio-3-trifluoromethyloxiranes from 2-substituted 3,3-dichloro-1,1,1-trifluoropropan-2-ols. This method provides a pathway to CF3-containing tri- and tetrasubstituted oxiranes or tetrasubstituted alkenes with high diastereoselectivities (Shimizu et al., 2003).

Safety And Hazards

The safety profile of a compound is assessed through toxicology studies. This includes understanding its potential hazards, such as flammability, corrosiveness, and toxicity .

properties

IUPAC Name

(2R)-2-amino-3,3,3-trifluoropropan-1-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6F3NO.ClH/c4-3(5,6)2(7)1-8;/h2,8H,1,7H2;1H/t2-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIRRLLQTXSVEDV-HSHFZTNMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)(F)F)N)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H](C(F)(F)F)N)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R)-2-Amino-3,3,3-trifluoropropan-1-OL hydrochloride

CAS RN

172490-05-0
Record name 1-Propanol, 2-amino-3,3,3-trifluoro-, hydrochloride (1:1), (2R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=172490-05-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2R)-2-amino-3,3,3-trifluoropropan-1-ol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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